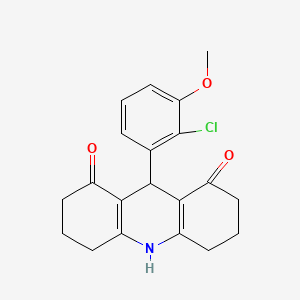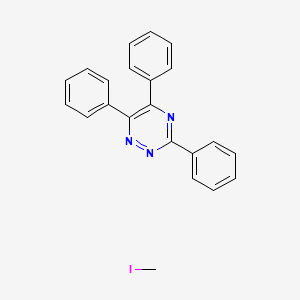![molecular formula C19H27N3O6 B11952795 methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate CAS No. 55260-11-2](/img/structure/B11952795.png)
methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is a synthetic peptide derivative. It is often used in biochemical research due to its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its specific sequence of amino acids and the presence of a carbobenzyloxy group, which provides stability and protection during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzyloxy group. This is followed by the coupling of another glycine molecule and finally the addition of L-leucine. The methyl esterification of the carboxyl group is achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under hydrogenation conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) are commonly used.
Major Products
Hydrolysis: Produces CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE.
Deprotection: Produces GLYCYLGLYCYL-L-LEUCINE METHYL ESTER.
Coupling Reactions: Produces longer peptide chains with the desired sequence.
科学研究应用
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The carbobenzyloxy group provides stability, allowing the compound to reach its target site without degradation. Upon reaching the target, the ester bond can be hydrolyzed, releasing the active peptide.
相似化合物的比较
Similar Compounds
- CARBOBENZYLOXYGLYCYLGLYCYL-L-PHENYLALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-ALANINE METHYL ESTER
- CARBOBENZYLOXYGLYCYLGLYCYL-L-METHIONINE METHYL ESTER
Uniqueness
CARBOBENZYLOXYGLYCYLGLYCYL-L-LEUCINE METHYL ESTER is unique due to the presence of L-leucine, which imparts specific hydrophobic properties and influences the overall conformation of the peptide. This makes it particularly useful in studies involving hydrophobic interactions and protein folding.
属性
CAS 编号 |
55260-11-2 |
|---|---|
分子式 |
C19H27N3O6 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
methyl 4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoate |
InChI |
InChI=1S/C19H27N3O6/c1-13(2)9-15(18(25)27-3)22-17(24)11-20-16(23)10-21-19(26)28-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H,20,23)(H,21,26)(H,22,24) |
InChI 键 |
OSHAKAAYZUJSRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



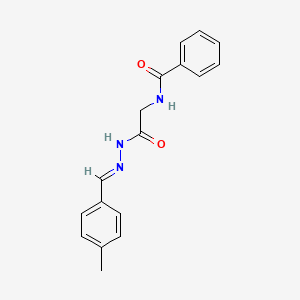
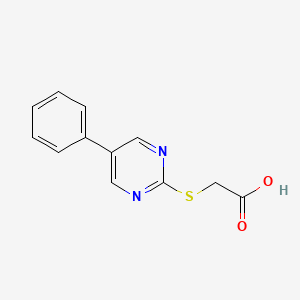
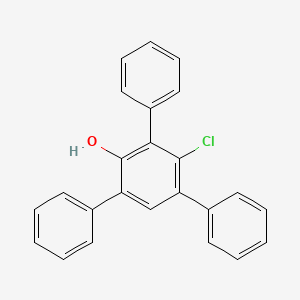

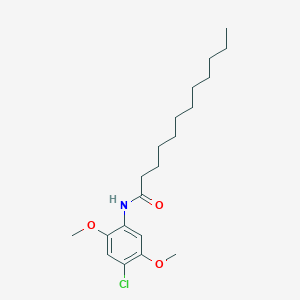
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
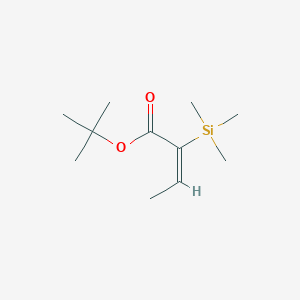
![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)

